molecular formula BaO B8528367 Barium monoxide

Barium monoxide

Cat. No. B8528367
M. Wt: 153.33 g/mol
InChI Key: CSSYLTMKCUORDA-UHFFFAOYSA-N
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Patent
US08895306B2

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 300 mL of methanol and cooled to 0° C. Barium oxide (8.4 g, 55 mmol) was added portion-wise with exotherm. The reaction was cooled again to 0° C., and hydrazine monohydrate (54.6 g, 1.09 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which benzaldehyde (131.5 g, 1.09 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8° C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. The remaining concentrate was distilled at ca. 1 torr and the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.65 (m, 2H), 7.35 (m, 3H), 5.37 (br, 2H), 2.13 (s, 3H). During the distillation, a bright yellow solid of N,N′-bis-(1-phenyl-ethylidene)-hydrazine appeared in the distillation vessel. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.95 (m, 4H), 7.45 (m, 6H), 2.32 (s, 6H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
131.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[O-2].[Ba+2].O.[NH2:6][NH2:7].C(=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CCO[CH2:19][CH3:20]>>[C:9]1([C:19](=[N:6][NH2:7])[CH3:20])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[O-2].[Ba+2]
Step Three
Name
Quantity
54.6 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
131.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled again to 0° C.
STIRRING
Type
STIRRING
Details
The reaction was then stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 8° C
CUSTOM
Type
CUSTOM
Details
a complete reaction
FILTRATION
Type
FILTRATION
Details
the BaO was filtered through a bed of silica gel
CUSTOM
Type
CUSTOM
Details
The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The remaining concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled at ca. 1 torr
CUSTOM
Type
CUSTOM
Details
the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity
DISTILLATION
Type
DISTILLATION
Details
During the distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(C)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08895306B2

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 300 mL of methanol and cooled to 0° C. Barium oxide (8.4 g, 55 mmol) was added portion-wise with exotherm. The reaction was cooled again to 0° C., and hydrazine monohydrate (54.6 g, 1.09 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which benzaldehyde (131.5 g, 1.09 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8° C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. The remaining concentrate was distilled at ca. 1 torr and the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.65 (m, 2H), 7.35 (m, 3H), 5.37 (br, 2H), 2.13 (s, 3H). During the distillation, a bright yellow solid of N,N′-bis-(1-phenyl-ethylidene)-hydrazine appeared in the distillation vessel. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.95 (m, 4H), 7.45 (m, 6H), 2.32 (s, 6H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
131.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[O-2].[Ba+2].O.[NH2:6][NH2:7].C(=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CCO[CH2:19][CH3:20]>>[C:9]1([C:19](=[N:6][NH2:7])[CH3:20])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[O-2].[Ba+2]
Step Three
Name
Quantity
54.6 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
131.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled again to 0° C.
STIRRING
Type
STIRRING
Details
The reaction was then stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 8° C
CUSTOM
Type
CUSTOM
Details
a complete reaction
FILTRATION
Type
FILTRATION
Details
the BaO was filtered through a bed of silica gel
CUSTOM
Type
CUSTOM
Details
The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The remaining concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled at ca. 1 torr
CUSTOM
Type
CUSTOM
Details
the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity
DISTILLATION
Type
DISTILLATION
Details
During the distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(C)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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